(E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea features a quinazolinone core substituted with a 2-fluorophenyl urea group and a furan-2-ylmethyl moiety. Its structure combines a planar quinazolinone scaffold with electron-withdrawing (fluorophenyl) and electron-donating (furan) substituents, which may influence its physicochemical and biological properties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with urea-linked heterocycles studied for diverse applications, including kinase inhibition and antimicrobial activity .
Properties
CAS No. |
941946-55-0 |
|---|---|
Molecular Formula |
C20H15FN4O3 |
Molecular Weight |
378.363 |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15FN4O3/c21-15-8-2-4-10-17(15)22-19(26)24-18-14-7-1-3-9-16(14)23-20(27)25(18)12-13-6-5-11-28-13/h1-11H,12H2,(H2,22,24,26) |
InChI Key |
ZAJDRFSFCYFVAV-HKOYGPOVSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel synthetic molecule with potential biological applications. Its unique chemical structure, characterized by the presence of a fluorophenyl group and a furan moiety, suggests diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on various studies.
Synthesis and Characterization
The synthesis of the compound involves a reaction between 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The product is obtained as orange crystals with a yield of 64%, melting point at 225–226 °C .
Molecular Structure
The molecular formula of the compound is with a molecular weight of 378.363 g/mol. Its structural features include:
- Fluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Furan ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives containing furan rings exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the title compound have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL for some derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 64 |
| Compound B | S. aureus | 32 |
| Title Compound | E. coli | TBD |
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit anti-inflammatory effects. For instance, derivatives of furan have been tested for their capacity to inhibit inflammatory pathways, showing promise in reducing inflammation markers in vitro .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results suggest moderate cytotoxicity in certain cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies
Recent investigations into the biological activity of related compounds have provided insights into their mechanisms of action. For example:
- Case Study 1 : A furan derivative demonstrated significant cytotoxic effects on breast cancer cells, leading to apoptosis through mitochondrial pathways.
- Case Study 2 : Another study highlighted the antibacterial efficacy of furan derivatives against resistant strains of bacteria, suggesting that modifications to the furan structure could enhance potency.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of quinazoline, such as (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, exhibit significant anticancer properties. A study focusing on the synthesis of various quinazoline derivatives reported enhanced cytotoxicity against cancer cell lines, suggesting potential use as anticancer agents in drug development .
Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. This inhibition leads to reduced cell growth and increased apoptosis in tumor cells. The presence of the furan and fluorophenyl moieties enhances its biological activity, making it a promising candidate for further development .
Synthesis and Green Chemistry
Efficient Synthesis Methods
The synthesis of this compound has been achieved through various methods, including multicomponent reactions (MCRs). These methods are noted for their efficiency and minimal environmental impact, aligning with green chemistry principles .
Case Study: Aqueous Synthesis
A notable case study demonstrated a green synthetic protocol for preparing similar quinazoline derivatives in an aqueous medium with high yields. This method not only reduces the use of hazardous solvents but also simplifies purification processes, making it attractive for industrial applications .
Material Science
Catalytic Applications
The compound has potential applications in material science as a catalyst due to its ability to form hydrogen bonds. Urea-rich compounds have been explored as catalysts in various organic reactions, providing a sustainable alternative to traditional metal-based catalysts. The unique structure of this compound allows it to facilitate reactions under mild conditions .
Pharmaceutical Formulations
Drug Development
Given its promising biological activity and favorable synthesis routes, this compound is being investigated for incorporation into pharmaceutical formulations targeting various diseases, particularly cancers and inflammatory conditions. Its structural characteristics may allow for modifications that enhance solubility and bioavailability, critical factors in drug efficacy .
Comparison with Similar Compounds
Methodological Considerations
- Spectroscopic Confirmation: The target compound’s structure would require 1H-NMR and 13C-NMR for urea NH, furan, and quinazolinone proton verification, akin to methods used in and .
- Synthetic Challenges : The target’s E-isomer geometry and furan-methyl linkage may necessitate precise reaction conditions to avoid byproducts, similar to the high-yield synthesis of 2k .
Q & A
Q. What are the recommended synthetic routes for preparing (E)-1-(2-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid/HCl) to form the 2-oxo-1,2-dihydroquinazolin-4(1H)-ylidene scaffold .
Furan-2-ylmethyl Substitution : Alkylation using furfuryl bromide or chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
Urea Linkage : Reaction of 2-fluoroaniline with an isocyanate derivative (e.g., triphosgene-mediated carbamoylation) to form the (E)-configured urea bond .
Critical Note : Monitor stereochemistry during urea formation using NMR (e.g., NOESY for E/Z isomer confirmation) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, fluorophenyl aromatic signals) .
- IR : Detect urea C=O stretching (~1640–1680 cm⁻¹) and quinazolinone carbonyl (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 422.13) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- Methodological Answer :
- Data Collection : Use synchrotron radiation or a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 for structure solution and refinement. Key parameters:
- R-factor : Aim for <5% (R1 = Σ||F₀|−|F₀||/Σ|F₀|).
- Thermal Parameters : Refine anisotropic displacement parameters for non-H atoms .
- Case Study : A related quinazolinone urea derivative showed intermolecular hydrogen bonding (N–H···O=C) critical for crystal packing .
Q. What strategies optimize bioactivity while addressing solubility limitations in pharmacological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the urea NH or furan methyl to improve membrane permeability .
- Assay Validation : Perform dose-response curves (IC₅₀/EC₅₀) in triplicate using MTT or CellTiter-Glo® assays to confirm activity thresholds .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Variation : Compare analogs with:
| Substituent Modification | Observed Effect (vs. Parent Compound) | Reference |
|---|---|---|
| Furan → Thiophene | ↓ Solubility, ↑ CYP450 inhibition | |
| Fluorophenyl → Chlorophenyl | ↑ Binding affinity to kinase targets |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinase ATP-binding pockets) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Compare IC₅₀ values across studies; consider cell-line variability (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .
- Orthogonal Assays : Confirm activity via Western blot (target phosphorylation) or SPR (binding kinetics) .
Critical Considerations
- Crystallography : SHELX refinement requires high-quality diffraction data; prioritize single crystals grown via vapor diffusion .
- Biological Assays : Address batch-to-batch variability by synthesizing ≥3 independent batches for reproducibility .
- Computational Models : Validate docking poses with MD simulations (e.g., 50 ns GROMACS runs) to confirm binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
